4-Hydroxy-7-methoxycoumarin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

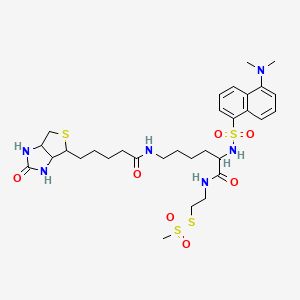

4-Hydroxy-7-methoxycoumarin (cas# 17575-15-4) is a compound useful in organic synthesis . It has been found to inhibit inflammation in LPS-activated RAW264.7 Macrophages by suppressing NF-κB and MAPK Activation .

Synthesis Analysis

The synthesis of 4-Hydroxy-7-methoxycoumarin can be achieved from Paeonol and Diethyl carbonate . A study on the fluorescence quenching of coumarin derivatives by 4-Hydroxy-TEMPO in aqueous solutions has been conducted . The reaction is thought to involve the initial formation of a β-hydroxy ester, which then cyclises and dehydrates to yield the coumarin .Molecular Structure Analysis

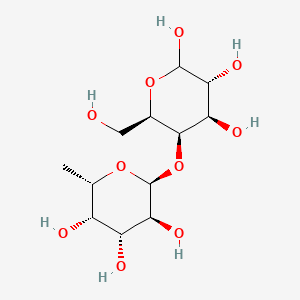

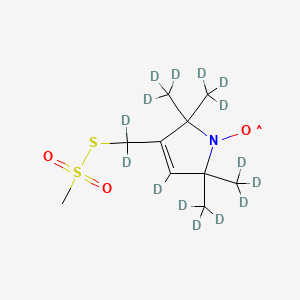

The molecular formula of 4-Hydroxy-7-methoxycoumarin is C10H8O4 . The structure of the compound can be viewed using Java or Javascript . The compound has been characterized by different methods such as FTIR, UTM, and SEM .Chemical Reactions Analysis

4-Hydroxy-7-Methoxycoumarin has been found to significantly reduce nitric oxide (NO) and prostaglandin E2 (PGE2) production . It also strongly decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) .Physical And Chemical Properties Analysis

The water content of 4-Hydroxy-7-methoxycoumarin determined by Karl–Fischer titration is 1.02% and 1.66% . The polarity of the solvents is between the polarity of water and methanol . The thermal analysis indicates that these solvents can be considered as DESs with high thermal stability .Scientific Research Applications

- 4H-7MTC exhibits potent anti-inflammatory effects. In a study using LPS-stimulated RAW264.7 macrophages, it significantly reduced nitric oxide (NO) and prostaglandin E2 (PGE2) production without cytotoxic effects .

Anti-Inflammatory Properties

Choleretic Properties

Mechanism of Action

Target of Action

The primary targets of 4-Hydroxy-7-methoxycoumarin (4H-7MTC) are nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) . These proteins play crucial roles in the regulation of immune responses, including inflammation.

Mode of Action

4H-7MTC interacts with its targets by suppressing their activation. It downregulates NF-κB activation by inhibiting the degradation of the inhibitor of nuclear factor kappa B alpha (IκBα) in macrophages .

Biochemical Pathways

The suppression of NF-κB and MAPK activation by 4H-7MTC affects several biochemical pathways. It significantly reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2), and strongly decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) . Furthermore, it reduces the production of proinflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6 .

Pharmacokinetics

Coumarins, in general, are known to undergo metabolism in the liver, where they are conjugated with glucuronic acid to form more water-soluble compounds that can be readily excreted in urine .

Result of Action

The result of 4H-7MTC’s action is a significant reduction in inflammation. By suppressing the activation of NF-κB and MAPK, and reducing the production of NO, PGE2, iNOS, COX-2, and proinflammatory cytokines, 4H-7MTC effectively inhibits inflammation in lipopolysaccharide (LPS)-activated RAW264.7 macrophages .

Safety and Hazards

Future Directions

4-Hydroxy-7-Methoxycoumarin may be a good candidate for the treatment or prevention of inflammatory diseases such as dermatitis, psoriasis, and arthritis . It has the potential to prevent the development of pigmentation diseases . The findings suggest the possibility of developing an analytical method for the quantitative determination of the free radicals’ scavenger, 4-hydroxy-TEMPO .

properties

IUPAC Name |

4-hydroxy-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-6-2-3-7-8(11)5-10(12)14-9(7)4-6/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBHLQMPKBMZSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40715868 |

Source

|

| Record name | 4-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17575-15-4 |

Source

|

| Record name | 4-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-7-methoxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy-](/img/structure/B561641.png)

![[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide](/img/structure/B561646.png)

![3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)](/img/structure/B561648.png)

![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B561652.png)

![3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole](/img/structure/B561658.png)